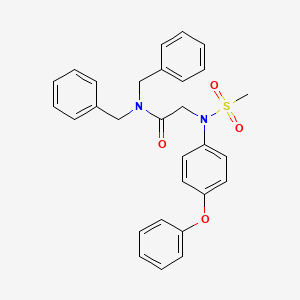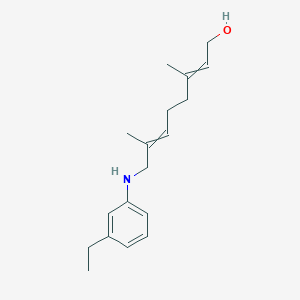![molecular formula C18H16N2O3 B14168213 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide CAS No. 774183-29-8](/img/structure/B14168213.png)
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is an organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone moiety fused with a phenyl group and a propanamide side chain
Preparation Methods
The synthesis of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid derivatives and acyl or aroyl chlorides.
Reaction Conditions: The reaction is carried out in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The benzoxazinone moiety can undergo substitution reactions with aromatic amines, leading to the formation of various derivatives.
Scientific Research Applications
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of fibrinogen receptor antagonists, which have potential therapeutic applications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptidomimetics.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with molecular targets such as fibrinogen receptors. The compound’s benzoxazinone moiety plays a crucial role in binding to these receptors, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide can be compared with other benzoxazinone derivatives and quinazolinone analogs:
Properties
CAS No. |
774183-29-8 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2O3/c1-11(2)16(21)19-13-9-7-12(8-10-13)17-20-15-6-4-3-5-14(15)18(22)23-17/h3-11H,1-2H3,(H,19,21) |
InChI Key |
CEYYMKAFNNDWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
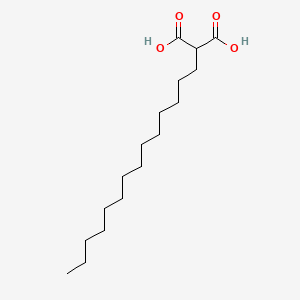
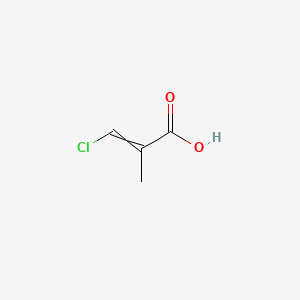
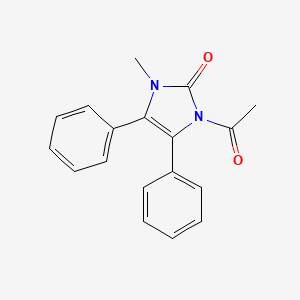
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
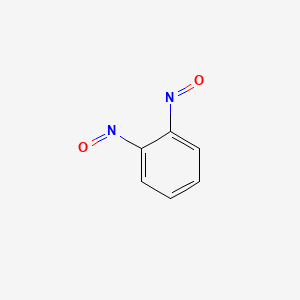
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
